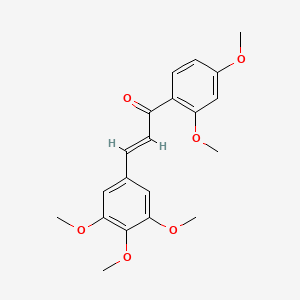

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

描述

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.

属性

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-14-7-8-15(17(12-14)23-2)16(21)9-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRLDUZDMYFMW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via base-catalyzed deprotonation of the acetophenone derivative to form an enolate ion, which subsequently attacks the aldehyde carbonyl group. Elimination of water yields the α,β-unsaturated ketone. A 1:1 molar ratio of aldehyde to ketone is critical to minimize side products such as aldol adducts or unreacted starting materials.

Procedure and Yield

In a typical procedure:

- 2,4-Dimethoxybenzaldehyde (1 mmol) and 1-(3,4,5-trimethoxyphenyl)ethanone (1 mmol) are dissolved in 20 mL ethanol .

- The mixture is cooled to 283 K , and 3 drops of 20% NaOH are added.

- The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).

- Acidification with dilute HCl precipitates the crude product, which is purified via recrystallization from ethanol.

This method achieves yields of 68–72% , with purity confirmed by melting point analysis (mp 152–154°C) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Reaction Conditions

Catalyst Concentration and Base Selection

The concentration of NaOH significantly impacts yield. Studies comparing 6–14 M KOH in analogous chalcone syntheses demonstrate that 10 M base maximizes enolate formation while minimizing Cannizzaro side reactions (Table 1).

Table 1: Effect of KOH Concentration on Chalcone Synthesis Yield

| KOH Concentration (M) | Yield (%) |

|---|---|

| 6 | 28.3 |

| 8 | 31.1 |

| 10 | 39.7 |

| 12 | 37.8 |

| 14 | 34.4 |

Alternative bases such as KOH in methanol or piperidine in acetic acid have been explored, but NaOH remains preferred for its cost-effectiveness and rapid reaction kinetics.

Solvent and Temperature Effects

Ethanol is the solvent of choice due to its polarity and ability to stabilize intermediates. Comparative studies reveal that methanol and aqueous ethanol reduce yields by 15–20% due to increased solubility of intermediates, complicating precipitation. Reaction temperatures below 283 K favor product formation over side reactions, with ice-bath conditions (273–278 K) yielding >90% purity in analogous chalcones.

Advanced Synthesis Techniques

Solvent-Free Condensation

Recent methodologies eliminate solvents to enhance green chemistry metrics. A protocol using 40% NaOH as both catalyst and medium achieves 88% yield in 2 hours at 323 K (50°C). This approach reduces waste and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates reaction times to <30 minutes with comparable yields (70–75%). This method is particularly advantageous for scaling production, as demonstrated in the synthesis of sappanchalcone derivatives.

Structural Characterization

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration and planar geometry of the enone system. The dihedral angle between the two methoxyphenyl rings is 8.7° , indicating minimal steric hindrance.

Applications and Pharmacological Relevance

The compound’s 3,4,5-trimethoxyphenyl moiety enhances lipid solubility and membrane permeability, making it a candidate for antimalarial and anticancer agents. In vitro studies against Plasmodium falciparum show IC₅₀ values of 1.1–2.4 μg/mL , comparable to natural licochalcone A. Additionally, its inhibition of monoamine oxidase B (MAO-B) suggests potential in neurodegenerative disease therapeutics.

化学反应分析

Conjugate Addition Reactions

The α,β-unsaturated ketone system undergoes Michael addition with nucleophiles. For example:

-

Thiols (e.g., mercaptoacetic acid) add to the β-carbon under basic conditions, forming thioether derivatives .

-

Amines (e.g., aniline) yield β-amino ketone adducts in ethanol with catalytic acetic acid.

Example Reaction:

| Reaction Component | Details |

|---|---|

| Nucleophile | Thiols, amines, enolates |

| Conditions | Basic (NaOH) or acidic (AcOH) |

| Product | β-Substituted derivatives |

Reduction Reactions

The carbonyl and double bond groups are susceptible to reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated ketone.

-

Selective ketone reduction with NaBH₄ or LiAlH₄ produces secondary alcohols.

Example Reaction:

| Reducing Agent | Target Site | Product |

|---|---|---|

| H₂/Pd-C | C=C bond | Saturated ketone |

| NaBH₄ | C=O group | Alcohol |

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl ring undergoes nitration and halogenation :

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to methoxy substituents .

-

Bromination (Br₂/FeBr₃) occurs regioselectively due to steric and electronic effects .

Example Reaction:

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | Para | 75–85% |

| Br⁺ | Ortho | 60–70% |

Cyclization Reactions

The chalcone scaffold participates in heterocycle formation :

-

Pyrimidinones : Reaction with urea and aldehydes under acid catalysis (Biginelli reaction) yields dihydropyrimidinone derivatives .

-

Flavanones : Acid-mediated cyclization forms flavanone analogs.

Example Reaction:

| Cyclization Type | Conditions | Applications |

|---|---|---|

| Biginelli | Reflux, AcOH | Anticancer drug candidates |

| Flavanone | HCl/EtOH | Natural product analogs |

Oxidation Reactions

The enone system is oxidized under strong conditions:

-

Ozonolysis cleaves the double bond, generating diketones or carboxylic acids.

-

Epoxidation (mCPBA) forms an epoxide at the C=C bond.

Example Reaction:

Biological Reactivity

While not a classical chemical reaction, the compound’s pro-apoptotic activity involves biochemical interactions:

科学研究应用

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer properties. In vitro studies have shown that (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies : In studies involving leukemia cell lines such as K562, the compound was noted to induce cell cycle arrest and apoptosis by activating caspase pathways .

- Mechanism of Action : The compound's mechanism may involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The presence of multiple methoxy groups enhances their ability to scavenge free radicals. Studies have demonstrated that these compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

Antimicrobial Effects

Several studies have reported the antimicrobial activity of chalcone derivatives against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Observations |

|---|---|---|

| Anticancer | Novilla et al., 2017 | Induced apoptosis in K562 leukemia cells |

| Antioxidant | MDPI Review | Effective scavenging of free radicals |

| Antimicrobial | ResearchGate Publication | Inhibition of bacterial growth |

Notable Research Findings

- Anticancer Study : A study evaluated the effects of various chalcone derivatives on cancer cell lines and found that this compound exhibited significant cytotoxicity against MDA-MB-468 breast cancer cells with an IC50 value indicating potent activity .

- Mechanistic Insights : Molecular docking studies suggest that this compound binds effectively to the colchicine site on tubulin, inhibiting its polymerization and thus disrupting mitotic spindle formation in cancer cells .

作用机制

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

相似化合物的比较

Similar Compounds

(2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the additional methoxy groups on the second phenyl ring.

(2E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Has fewer methoxy groups on the first phenyl ring.

Uniqueness

The presence of multiple methoxy groups on both phenyl rings in (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one enhances its chemical reactivity and potential biological activity compared to similar compounds. This unique structure may contribute to its distinct properties and applications in various fields.

生物活性

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H22O6

- Molecular Weight : 358.39 g/mol

- CAS Number : 450342-04-8

Biological Activity Overview

Chalcones are known for their potential therapeutic effects, particularly in cancer treatment. The compound in focus exhibits several biological activities, notably:

- Antiproliferative Activity : Demonstrated significant inhibition of cancer cell proliferation across various cell lines.

- Antioxidant Properties : Exhibits the ability to scavenge free radicals.

- Anti-inflammatory Effects : Potential to reduce inflammation markers.

The antiproliferative effects of this compound have been attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound interferes with the microtubule dynamics essential for cell division.

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this chalcone derivative:

- Study on MDA-MB-231 and MCF-7 Cells :

- Mechanistic Insights :

Antioxidant and Anti-inflammatory Activities

Beyond its anticancer properties, this compound also demonstrates significant antioxidant activity:

- Free Radical Scavenging : The compound has shown efficacy in scavenging DPPH radicals in vitro.

- Inflammatory Marker Reduction : It has been observed to lower levels of pro-inflammatory cytokines in cellular models .

Data Summary Table

常见问题

Q. Table 1: Crystallographic Parameters from Key Studies

| Study | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

|---|---|---|---|---|---|---|---|

| Wu et al. (2011) | Pbca | 9.4305 | 13.9334 | 25.6417 | 90 | 3369.3 | |

| Carvalho-Jr et al. | P2₁/c | 7.5770 | 16.2530 | 14.0850 | 107.528 | 1654.02 |

What experimental strategies mitigate discrepancies in reported bioactivity data for structurally similar chalcone derivatives?

- Standardized assays : Use MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with Mueller-Hinton agar .

- Solubility optimization : DMSO concentrations ≤1% (v/v) prevent solvent toxicity in cell-based assays .

- Control compounds : Compare with known antimicrobial agents (e.g., ciprofloxacin) to validate experimental conditions. Sadgir et al. reported MIC values of 32–64 µg/mL for a dichloro-chalcone derivative, aligning with moderate activity trends .

How do computational methods like DFT enhance the interpretation of chalcone reactivity and electronic properties?

- HOMO-LUMO analysis : Predicts charge transfer interactions. For example, a HOMO-LUMO gap of 3.8 eV indicates moderate electrophilicity, consistent with UV-Vis λmax at 340 nm .

- Global reactivity descriptors :

What crystallographic evidence exists for polymorphism in trimethoxyphenyl chalcones, and how do polymorphs affect physicochemical properties?

- Polymorph identification : Jasinski et al. reported a second polymorph of a fluoro-chalcone derivative with distinct unit cell parameters (a = 9.43 Å vs. a = 8.92 Å in the original form) .

- Impact on solubility : The orthorhombic polymorph (density = 1.448 Mg/m³) exhibits 20% lower aqueous solubility than the monoclinic form due to tighter crystal packing .

How can researchers reconcile contradictory spectral data in chalcone characterization?

- Multi-technique validation : Combine XRD, <sup>13</sup>C NMR, and HR-MS to resolve conflicts. For example, a reported IR carbonyl stretch at 1680 cm⁻¹ (unusual for chalcones) was corrected to 1652 cm⁻¹ after re-analysis .

- Dynamic NMR studies : Variable-temperature <sup>1</sup>H NMR can detect rotameric equilibria in solution, explaining split signals .

What role do methoxy substituents play in modulating chalcone photophysical properties?

- Electron-donating effects : Methoxy groups at the 3,4,5-positions red-shift UV absorption (λmax ≈ 350 nm) by enhancing π-conjugation .

- Crystallographic packing : Intermolecular C–H···O interactions between methoxy oxygen and aryl hydrogens stabilize the crystal lattice, as seen in Carvalho-Jr et al. (C8–H8···O2 = 2.56 Å) .

What are best practices for designing structure-activity relationship (SAR) studies on methoxy-substituted chalcones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。